molecular formula C7H8BrCl2N B13654592 4-Bromo-2-(chloromethyl)-6-methylpyridine hydrochloride

4-Bromo-2-(chloromethyl)-6-methylpyridine hydrochloride

Cat. No.: B13654592
M. Wt: 256.95 g/mol
InChI Key: YFMDDEVTZBHNLF-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-6-methylpyridine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-6-methylpyridine hydrochloride typically involves the halogenation of a pyridine derivative. One common method includes the bromination of 2-(chloromethyl)-6-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent halogenation. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-6-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: The compound can be reduced to form dehalogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridine derivatives.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-6-methylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline hydrochloride
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Uniqueness

4-Bromo-2-(chloromethyl)-6-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8BrCl2N

Molecular Weight

256.95 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-6-methylpyridine;hydrochloride

InChI

InChI=1S/C7H7BrClN.ClH/c1-5-2-6(8)3-7(4-9)10-5;/h2-3H,4H2,1H3;1H

InChI Key

YFMDDEVTZBHNLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CCl)Br.Cl

Origin of Product

United States

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